(3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone

Description

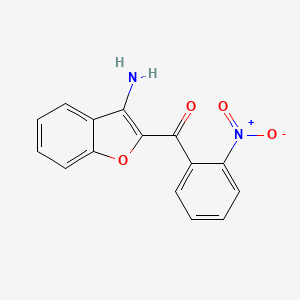

(3-Amino-1-benzofuran-2-yl)(2-nitrophenyl)methanone is a benzofuran-derived methanone featuring a 3-amino substitution on the benzofuran ring and a 2-nitrophenyl group attached via a ketone linkage.

Properties

CAS No. |

310462-59-0 |

|---|---|

Molecular Formula |

C15H10N2O4 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(2-nitrophenyl)methanone |

InChI |

InChI=1S/C15H10N2O4/c16-13-10-6-2-4-8-12(10)21-15(13)14(18)9-5-1-3-7-11(9)17(19)20/h1-8H,16H2 |

InChI Key |

SQDYAXTYGBTQRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CC=C3[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the amino-benzofuran and nitrophenyl groups through a condensation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

(3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted benzofurans and phenyl derivatives .

Scientific Research Applications

(3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways . These interactions are facilitated by the compound’s unique structural features, including the benzofuran and nitrophenyl groups, which allow for specific binding and activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with its analogs:

Key Observations :

- Molar Mass : The nitro-substituted compound has a higher molar mass (294.25 g/mol) compared to methoxy (267.28 g/mol) and difluoro (273.23 g/mol) analogs due to the nitro group’s larger atomic contribution.

- In contrast, the 4-methoxy group enhances electron density .

- Solubility: Polar substituents (e.g., -NO₂, -OCH₃) likely improve solubility in polar solvents compared to nonpolar substituents (e.g., -Cl, -F) .

Crystallographic and Conformational Analysis

- Planarity and Puckering: The nitro group’s steric and electronic effects may influence benzofuran ring planarity. For example, crystallographic studies on benzofuran-carbohydrazide derivatives reveal nonplanar conformations due to substituent interactions .

- Comparative Data : Methoxy-substituted analogs (e.g., 4-methoxyphenyl) may exhibit less ring distortion compared to nitro-substituted derivatives due to reduced steric hindrance .

Biological Activity

(3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 272.26 g/mol

- Structural Features : Contains a benzofuran moiety linked to a nitrophenyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in cell proliferation and apoptosis, leading to its potential anti-tumor effects. Additionally, the nitrophenyl group may enhance its reactivity and binding affinity to biological targets.

1. Anti-Tumor Activity

Numerous studies have investigated the anti-tumor potential of benzofuran derivatives. The compound has shown promise in inhibiting cancer cell lines, including:

- Breast Cancer : In vitro studies demonstrated significant cytotoxicity against MCF-7 cells.

- Lung Cancer : The compound exhibited inhibition of A549 cell proliferation.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 10.5 | |

| A549 | 12.3 |

2. Antibacterial Activity

The antibacterial properties of this compound have been explored against various pathogens:

- Staphylococcus aureus : Demonstrated significant inhibition.

- Escherichia coli : Showed moderate antibacterial effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 50 |

Case Study 1: Anti-Cancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer efficacy of various benzofuran derivatives, including this compound. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against multi-drug resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibacterial therapies, especially against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.